molecular formula C10H12O4 B1584991 Methyl 3,5-dimethoxybenzoate CAS No. 2150-37-0

Methyl 3,5-dimethoxybenzoate

Cat. No. B1584991
CAS RN: 2150-37-0
M. Wt: 196.2 g/mol
InChI Key: YXUIOVUOFQKWDM-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H12O4 . It is a white to beige powder or granules . This compound is used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues .


Synthesis Analysis

Methyl 3,5-dimethoxybenzoate is used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide . The synthesis process involves bromination of methyl 3,5-dimethoxybenzoate .


Molecular Structure Analysis

The molecular structure of Methyl 3,5-dimethoxybenzoate consists of a benzoic acid core with two methoxy groups attached at the 3 and 5 positions and a methyl ester group attached at the carboxylic acid position . The molecular weight of this compound is 196.200 Da .


Chemical Reactions Analysis

Methyl 3,5-dimethoxybenzoate is involved in the synthesis of 5,7-dimethoxy-4-methylphthalide . The bromination of methyl 3,5-dimethoxybenzoate has been investigated .


Physical And Chemical Properties Analysis

Methyl 3,5-dimethoxybenzoate is a white to beige powder or granules . It has a molecular weight of 196.20 . The melting point of this compound is between 42.0 to 45.0 °C .

Scientific Research Applications

Synthesis of Derivatives

Methyl 3,5-dimethoxybenzoate serves as a key starting material or intermediate in the synthesis of various chemical compounds:

  • Synthesis of 3,5-Dimethoxyphthalic Anhydride : Utilized in reactions to produce 3,5-dimethoxyphthalic anhydride, a compound involved in further synthesis of substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).
  • Production of 3,5-Dimethoxybenzaldehyde : Employed in a process to synthesize 3,5-dimethoxybenzaldehyde, a compound with various industrial applications (Y. Xiu, 2003).
  • Synthesis of Precursors for Naphthalenetriol Compounds : Used in the preparation of 3,5-dimethoxyphenylnitromethane, leading to precursors of naphthalenetriol derivatives (D. Cameron & E. Hildyard, 1968).

Herbicide Production

Methyl 3,5-dimethoxybenzoate has been used in the development of herbicides:

  • Intramolecular Stork-Danheiser Kinetic Alkylation : Involved in the preparation of bicyclic herbicide precursors through alkylation reactions (A. Liepa et al., 1992).

Pharmaceutical Research

This compound is integral in the synthesis of pharmaceuticals:

  • Synthesis of Mycophenolic Acid : Used as a key intermediate in the efficient synthesis of mycophenolic acid, an immunosuppressive agent (G. Makara et al., 1996).

Other Applications

Methyl 3,5-dimethoxybenzoate also finds use in various other scientific domains:

  • Molecule-Scale Drug Dosing Devices : Integrated into photolabile conjugates for controlled drug release in response to light exposure (C. McCoy et al., 2007).
  • Solid-Liquid Phase Equilibrium Studies : Investigated for its solubility characteristics in various solvents, contributing to understanding solvent-solute interactions (Shanshan Feng et al., 2021).

Safety And Hazards

Methyl 3,5-dimethoxybenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

methyl 3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUIOVUOFQKWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175838
Record name Methyl 3,5-dimethoxybenzoate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dimethoxybenzoate

CAS RN

2150-37-0
Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
CR Unelius, G Nordlander, H Nordenhem… - Journal of chemical …, 2006 - Springer
Aromatic organic compounds found in the feces of the pine weevil, Hylobius abietis (L.) (Coleoptera: Curculionidae), have been shown to deter feeding behavior in this species, which is …
Number of citations: 40 link.springer.com
BS Bajwa, SV Bhat, J Reden, NJ De Souza… - Synthetic …, 1983 - Taylor & Francis
Thallium(III)trinitrate trihydrate (TTN) is known to be a useful and extremely versatile reagent in organic synthesis. Its use has been exploited mainly in oxidation and oxidative …
Number of citations: 1 www.tandfonline.com
AJ Liepa, JS Wilkie, DA Winkler… - Australian Journal of …, 1992 - CSIRO Publishing
Reductive alkylation of methyl 3,5-dimethoxybenzoate with the dibromoalkane and the bromochloroalkane derivatives (4a-d) and (4e-g) afforded, after acid hydrolysis, the …
Number of citations: 6 www.publish.csiro.au
S Anand, M Deighton, G Livanos, ECK Pang… - Scientific Reports, 2019 - nature.com
There is an urgent need for new effective antifungal agents suitable for the treatment of superficial skin infections, since acquired resistance of fungi to currently available agents is …
Number of citations: 41 www.nature.com
GM Makara, K Klubek, WK Anderson - Synthetic communications, 1996 - Taylor & Francis
An efficient synthetic pathway is described for 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues. The procedure starts from …
Number of citations: 15 www.tandfonline.com
RM Giuliano - 1982 - elibrary.ru
The synthesis of 7, 9-di-O-methyl-11-oxosibiromycinone 55 is described. Hydrogenation of 3, 5-dihydroxybenzoic acid gave 3, 5-dioxocyclohexanecarboxylic acid which was …
Number of citations: 0 elibrary.ru
FA Carey, RM Giuliano - The Journal of Organic Chemistry, 1981 - ACS Publications
The synthesis of 7, 9-di-O-methyl-ll-oxosibiromycinone (8) is described. Nitration of methyl 4-methyl-3, 5-dimethoxybenzoate (18) gave the corresponding nitro derivative 20 which was …
Number of citations: 24 pubs.acs.org
AL Wilkins, Y Lu, PC Molan - Journal of Apicultural Research, 1993 - Taylor & Francis
The range and concentrations of extractable organic substances occurring in 14 samples of New Zealand manuka (Leptospermum scoparium) honey taken in the 1989–1990 season …
Number of citations: 55 www.tandfonline.com
I Jerković, CIG Tuberoso, A Kasum… - Chemistry & …, 2011 - Wiley Online Library
Chemical analysis of Asphodelus microcarpus Salzm. et Viv. honey is of great importance, since melissopalynology does not allow the unambiguous determination of its botanical origin…
Number of citations: 41 onlinelibrary.wiley.com
ST Tan, PT Holland, AL Wilkins… - Journal of Agricultural …, 1988 - ACS Publications
Ether extracts were made from aqueous solutions of manuka (Leptospermum scoparium), kanuka (Leptospermum ericoides), and clover (Trifolium repens) honeys with use of a …
Number of citations: 141 pubs.acs.org

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